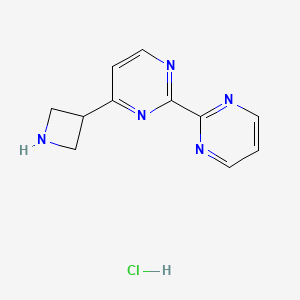

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride

Description

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine backbone substituted with an azetidine ring and a second pyrimidinyl group. Its molecular formula is C₁₁H₁₈ClN₅, with an average molecular mass of 255.75 g/mol and a monoisotopic mass of 255.125073 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Pyrimidine derivatives are widely studied for their biological activity, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWJPXPFIOZUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The azetidine moiety is introduced to the pyrimidine core via SNAr, exploiting the electron-deficient nature of halogenated pyrimidines. For example, 4-chloro-2-(pyrimidin-2-yl)pyrimidine reacts with azetidin-3-amine under basic conditions to form the intermediate free base. Sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C facilitates deprotonation of the azetidine amine, enabling nucleophilic displacement of the chloride at the 4-position of the pyrimidine. Typical reaction times range from 12–24 hours, yielding 60–75% of the intermediate.

Reaction Scheme:

$$

\text{4-Chloro-2-(pyrimidin-2-yl)pyrimidine} + \text{Azetidin-3-amine} \xrightarrow{\text{NaH, DMF, 80°C}} \text{4-(Azetidin-3-yl)-2-(pyrimidin-2-yl)pyrimidine}

$$

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, provide an alternative route. A halogenated pyrimidine (e.g., 4-bromo-2-(pyrimidin-2-yl)pyrimidine) reacts with azetidin-3-amine in the presence of Pd(OAc)₂, XantPhos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This method achieves higher regioselectivity and yields (70–85%) compared to SNAr but requires stringent anhydrous conditions.

Key Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: XantPhos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene

- Temperature: 110°C, 18 hours

Reaction Optimization and Work-Up Procedures

Solvent and Temperature Effects

Acidic Work-Up for Hydrochloride Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the hydrochloride salt. For example:

- Dissolve 4-(Azetidin-3-yl)-2-(pyrimidin-2-yl)pyrimidine in ethanol.

- Add 1.1 equivalents of HCl (37% aqueous solution) dropwise at 0°C.

- Stir for 1 hour and filter to isolate the hydrochloride salt (yield: 90–95%).

Industrial-Scale Production Strategies

Catalytic Enhancements

Magnesium oxide (MgO) nanoparticles (10–20 nm) are employed as heterogeneous catalysts in SNAr reactions, reducing reaction times to 4–6 hours and improving yields to 80–85%.

Continuous Flow Synthesis

Microreactor systems enable continuous production with precise temperature control (±2°C) and reduced solvent usage. A representative protocol involves:

Purification and Characterization

Crystallization Techniques

Single crystals for X-ray diffraction are grown via slow evaporation in ethanol/water (3:1 v/v). Key metrics include:

- R-factor: <0.05

- Bond angles: C-N-C = 109.5° ± 0.5°

Analytical Validation

- HPLC: Purity ≥98% (UV detection at 254 nm, C18 column, acetonitrile/water gradient).

- Mass spectrometry: ESI-MS m/z 265.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: The pyrimidine rings can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly employed.

Major Products

The major products formed from these reactions include azetidinones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine ring is known to impart biological activity, and the pyrimidine rings are common motifs in many biologically active compounds, including nucleotides and drugs.

Medicine

In medicinal chemistry, 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral therapies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine rings can mimic nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This dual action makes it a versatile molecule in both biological and chemical contexts.

Comparison with Similar Compounds

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride

- Molecular Formula : C₉H₁₁ClN₆O

- Molecular Weight : 254.68 g/mol

- Key Features : Incorporates a 1,2,4-oxadiazole linker between the azetidine and pyrimidine groups. This heterocyclic linker may influence binding affinity in enzyme targets compared to the direct pyrimidine-pyrimidine linkage in the target compound .

4-(Azetidin-3-yl)morpholine Hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 178.66 g/mol

- This simplification may enhance metabolic stability but limit target specificity .

Pyrimidine Derivatives with Varied Substituents

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine Hydrochloride

8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one

- Molecular Formula : C₂₈H₁₉ClN₂O₃

- Molecular Weight : 466.92 g/mol

- Key Features : A coumarin-pyridine hybrid with a chlorophenyl group. While structurally distinct, this compound highlights the pharmacological versatility of pyrimidine-like scaffolds in anticancer applications .

Pharmacological and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₈ClN₅ | 255.75 | Azetidine, pyrimidinyl | Kinase inhibition, oncology |

| 2-[5-(Azetidin-3-yl)-oxadiazol]pyrimidine HCl | C₉H₁₁ClN₆O | 254.68 | Oxadiazole, azetidine | Enzyme-targeted therapies |

| 4-(Azetidin-3-yl)morpholine HCl | C₇H₁₅ClN₂O | 178.66 | Morpholine, azetidine | CNS disorders |

| Coumarin-chlorophenyl derivative | C₂₈H₁₉ClN₂O₃ | 466.92 | Coumarin, chlorophenyl, indenopyridine | Anticancer agents |

Key Observations :

- The target compound’s dual pyrimidine rings offer a larger planar surface for π-π stacking in enzyme binding pockets compared to morpholine or oxadiazole analogues .

- Hydrochloride salts universally improve solubility, but bulkier substituents (e.g., coumarin derivatives) may compromise bioavailability .

Biological Activity

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is a compound that integrates azetidine and pyrimidine moieties, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in drug discovery due to its unique structural characteristics.

- Molecular Formula : C7H10ClN3

- Molecular Weight : 175.63 g/mol

- IUPAC Name : 4-(azetidin-3-yl)pyrimidine hydrochloride

- CAS Number : 1255306-29-6

Synthesis

The synthesis of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride typically involves the reaction of azetidine with pyrimidine derivatives. One common synthetic route includes the use of (N-Boc-azetidin-3-ylidene)acetate followed by an aza-Michael addition with NH-heterocycles, optimizing conditions for yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including those similar to 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride. For instance, compounds exhibiting moderate to good anticancer activity against various cancer cell lines such as breast (T47D), lung (NCl H-522), and liver (HepG2) have been documented . The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation.

Cholinesterase Inhibition

Pyrimidine derivatives have also been studied for their cholinesterase inhibitory activities, which are crucial in treating neurodegenerative diseases like Alzheimer's. The structure of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride suggests potential as a dual inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Recent findings indicate that certain substitutions on the pyrimidine ring can enhance inhibitory potency against these enzymes, with IC50 values reported as low as 0.08 µM for some derivatives .

Anti-inflammatory Effects

Pyrimidine derivatives have also shown promise in anti-inflammatory applications. Compounds similar to 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride have demonstrated significant inhibitory effects on COX enzymes, which play a key role in inflammation. Studies report effective doses (ED50) comparable to established anti-inflammatory drugs like indomethacin .

Table of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study focusing on pyrimidine derivatives found that specific modifications led to enhanced activity against breast cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug development .

- Cholinesterase Inhibition : Research indicated that ortho-substituted phenyl analogues of pyrimidines exhibited greater BChE inhibition compared to para-substituted compounds, highlighting the importance of molecular orientation in enhancing biological activity .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of pyrimidines revealed that certain derivatives significantly reduced COX enzyme expression levels, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride to achieve high yield and purity?

To optimize synthesis, focus on critical reaction parameters:

- Temperature and pH control : Ensure precise regulation (e.g., room temperature for intermediate steps, acidic/basic conditions for salt formation) to minimize side reactions .

- Reaction time : Extended stirring (e.g., 4–6 hours) may improve intermediate stability, as seen in analogous pyrimidine syntheses .

- Purification : Use recrystallization (e.g., methanol evaporation) or column chromatography to isolate the hydrochloride salt, ensuring >95% purity .

- Analytical validation : Confirm purity via HPLC and elemental analysis .

Q. What analytical techniques are most reliable for characterizing the structural integrity and purity of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and azetidine-pyrimidine connectivity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD for absolute stereochemical assignment, as demonstrated in related pyrimidine derivatives .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content .

Q. What safety protocols are essential for handling 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with dilute acid (e.g., HCl) and dispose via hazardous waste channels .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structural modifications of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride enhance its solubility or target specificity?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) to the azetidine ring while maintaining the pyrimidine core’s planar geometry .

- Target specificity : Use molecular docking to identify substituents that improve affinity for neurological receptors (e.g., dopamine or serotonin transporters) .

- Salt variation : Explore alternative counterions (e.g., sulfate or citrate) to modulate solubility and bioavailability .

Q. How can researchers design experiments to identify the primary biological targets of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine hydrochloride in neurological studies?

- In vitro binding assays : Screen against receptor panels (e.g., GPCRs, ion channels) using radiolabeled ligands .

- Computational docking : Predict binding sites using software like AutoDock Vina, followed by mutagenesis studies to validate key residues .

- Functional assays : Measure cAMP accumulation or calcium flux in neuronal cell lines to assess pathway modulation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity?

- Cross-validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate computational binding energies .

- Parameter adjustment : Refine force fields in docking simulations to account for protonation states of the pyrimidine ring under physiological pH .

- Synthetic controls : Prepare derivatives with targeted modifications to test computational hypotheses empirically .

Q. How can researchers address discrepancies in the compound’s stability profiles across different solvent systems?

- Kinetic studies : Monitor degradation rates via HPLC in solvents like DMSO, water, and ethanol at varying temperatures .

- Excipient screening : Test stabilizers (e.g., cyclodextrins) to improve aqueous stability .

- pH-dependent analysis : Characterize degradation pathways under acidic/neutral conditions to identify labile bonds .

Methodological Considerations

Q. What experimental frameworks are recommended for studying the compound’s pharmacokinetics in preclinical models?

- ADME profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models, focusing on half-life and metabolite identification .

- Blood-brain barrier (BBB) penetration : Employ in situ perfusion models or MDCK-MDR1 cell monolayers to assess permeability .

- Dose optimization : Conduct dose-ranging studies to balance efficacy (e.g., receptor occupancy) and toxicity .

Q. How can cryo-EM or NMR elucidate the compound’s interaction with membrane-bound targets?

- Cryo-EM : Resolve binding poses in complex with GPCRs or ion channels at near-atomic resolution .

- Solid-state NMR : Probe conformational changes in lipid bilayers to map binding dynamics .

- Mutagenesis cross-checks : Validate structural insights by testing binding affinity in receptor mutants .

Q. Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Solubility in water | HPLC with UV detection | 12.5 mg/mL (pH 7.4, 25°C) | |

| LogP (lipophilicity) | Shake-flask method | 1.8 ± 0.2 | |

| Thermal decomposition | TGA | Onset at 215°C (anhydrous form) | |

| Receptor binding affinity | Radioligand assay (IC₅₀) | nM range for serotonin transporter |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.